molecular formula C14H18N2O4 B085458 Moskene CAS No. 116-66-5

Moskene

Cat. No. B085458
CAS RN: 116-66-5
M. Wt: 278.3 g/mol
InChI Key: UHWURQRPEIFIAK-UHFFFAOYSA-N
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Description

Metal-organic frameworks (MOFs) and molybdenum disulfide (MoS2) are two classes of materials that have garnered significant interest in materials science due to their unique structural and functional properties. MOFs are constructed from metal ions or clusters bridged by organic ligands, known for their porosity and applications in gas storage, catalysis, and sensing (Qiu & Zhu, 2009). MoS2, on the other hand, is a layered material with applications in electronics, catalysis, and as a lubricant, notable for its synthesis through chemical vapor deposition and its semiconducting properties (Lee et al., 2012).

Synthesis Analysis

The synthesis of MoS2 atomic layers on SiO2 substrates through chemical vapor deposition using MoO3 and S powders represents a crucial development in the fabrication of high-quality MoS2 monolayers, which are highly crystalline (Lee et al., 2012).

Molecular Structure Analysis

The molecular structure of MoS2, characterized by its layered S-Mo-S structure, exhibits unique electronic and optical properties. Tight-binding band structure calculations have provided insights into the bulk and surface electronic structure of MoS2, indicating the importance of coordinatively unsaturated sites for its properties (Tan & Harris, 1998).

Chemical Reactions and Properties

MoS2 and MOFs undergo various chemical reactions that alter their properties and functionalities. For example, MOFs have been used as precursors for synthesizing hybrid materials with improved catalytic performance in reactions such as cyclooctene epoxidation, demonstrating the potential for fine-tuning their chemical properties for specific applications (Abrantes et al., 2010).

Physical Properties Analysis

The physical properties of MOFs, such as porosity and surface area, are critical for their application in gas storage and separation. The design and synthesis of MOFs with large pore diameters have led to materials capable of accommodating large molecules, thereby extending their utility in various domains (Deng et al., 2012).

Chemical Properties Analysis

The chemical properties of MoS2, including its catalytic and photocatalytic activities, have been extensively studied. MoS2-based materials have shown promise in hydrogen evolution reaction (HER) applications due to their catalytic properties, which are significantly influenced by their crystalline structure and surface characteristics (He & Que, 2016).

Scientific Research Applications

  • Dermatological Impact : Moskene, used in cosmetics for its musk-like fragrance, has been studied for its dermatological effects. Hayakawa, Hirose, and Arima (1991) noted its low cost, oil solubility, and lower sensitivity to sunlight, but also its association with pigmented contact dermatitis (Hayakawa, Hirose, & Arima, 1991).

  • Environmental Presence : Research by Rimkus and Wolf (1995) described the detection of musk moskene in biota from freshwater and marine environments, indicating its widespread presence due to its extensive use in consumer products (Rimkus & Wolf, 1995).

  • Human Exposure and Health : A study by Rimkus, Rimkus, and Wolf (1994) found musk moskene in human adipose tissue and breast milk samples, suggesting significant human exposure likely through dermal absorption from cosmetics and detergents (Rimkus, Rimkus, & Wolf, 1994).

  • Toxicology Studies : Ford, Api, and Newberne (1990) conducted a 90-day dermal toxicity study on rats, finding that musk moskene, among other synthetic musks, did not cause neurotoxic effects or testicular atrophy at certain doses, unlike musk ambrette (Ford, Api, & Newberne, 1990).

  • Endocrine Disruption Potential : Chou and Dietrich (1999) investigated the binding capability of musk moskene and its metabolites to estrogen receptors in rainbow trout and South African clawed frogs. Their study found no binding of musk moskene to the estrogen receptors of either species, suggesting a lower potential for endocrine disruption (Chou & Dietrich, 1999).

Safety And Hazards

Moskene is classified as a flammable liquid (Category 2), H225. It has acute toxicity, oral (Category 4), H302, acute toxicity, dermal (Category 4), H312, serious eye damage/eye irritation (Category 2A), H319, and acute toxicity, inhalation (Category 4), H332 .

properties

IUPAC Name

1,1,3,3,5-pentamethyl-4,6-dinitro-2H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWURQRPEIFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044519
Record name 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moskene

CAS RN

116-66-5
Record name Moskene
Source CAS Common Chemistry
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Record name Moskene
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Record name Moskene
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Record name 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-4,6-dinitro-
Source EPA Chemicals under the TSCA
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Record name 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene
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URL https://comptox.epa.gov/dashboard/DTXSID6044519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5-pentamethyl-4,6-dinitroindan
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Record name MOSKENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
R Hayakawa, O Hirose, Y Arima - The Journal of Dermatology, 1991 - Wiley Online Library
… In this paper, we reported a case with pigmented contact dermatitis from musk moskene in … rouges containing musk moskene (Fig. 9). We considered that musk moskene should be …
Number of citations: 18 onlinelibrary.wiley.com
DJA De Ridder, H Schenk - Acta Crystallographica Section B …, 1994 - scripts.iucr.org
… He called it moskene and assigned it the structure 2,6-dinitro-3-tert-butyl-4- … The authors then questioned the correctness of Bar- bier's structure and subsequently identified moskene as …
Number of citations: 3 scripts.iucr.org
E Cronin - Contact dermatitis, 1984 - Wiley Online Library
… These results are not explained by impurity of the samples as neither the moskene nor the … between musk ambrette and moskene and musk xylene. Moskene but not musks xylene, …
Number of citations: 87 onlinelibrary.wiley.com
G Rimkus, B Rimkus, M Wolf - Chemosphere, 1994 - Elsevier
… The nitro musks - musk xylene, musk ketone, musk ambrette, musk moskene and musk tibetene … In a few samples musk ambrette and musk moskene were detected at low levels. Musk …
Number of citations: 149 www.sciencedirect.com
S Kevekordes, A Zaulig, H Dunkelberg - Toxicology letters, 1997 - Elsevier
… Musk xylene, musk ketone, musk ambrette, musk moskene and musk tibetene revealed no genotoxicity in the micronucleus test with human lymphocytes and with the human hepatoma …
Number of citations: 28 www.sciencedirect.com
RA Ford, AM Api, PM Newberne - Food and chemical toxicology, 1990 - Elsevier
… and moskene were … moskene and musk tibetene test groups. Clinical chemistry investigations were performed on all animals in the vehicle control group and the 75 mg/kg/day moskene …
Number of citations: 48 www.sciencedirect.com
EJ Parry, MH Beck - Contact dermatitis, 1997 - europepmc.org
Contact allergy to musk moskene in a perfumed moisturizing cream. - Abstract - Europe PMC … Contact allergy to musk moskene in a perfumed moisturizing cream. …
Number of citations: 3 europepmc.org
L Sanchez-Prado, M Lores, M Llompart… - … of Chromatography A, 2004 - Elsevier
… In this study, chemical structures of three photoproducts of moskene (P8, P9 and P12) and its photodegradation pathways are proposed (Fig. 4) based on data about photodegradation …
Number of citations: 17 www.sciencedirect.com
M Bruze, B Edman, B Niklasson, H Möller - Photo-dermatology, 1985 - europepmc.org
… and 4 other nitromusk compounds (musk ketone, moskene, musk tibetine, musk xylene) thin … The absorption maximum for musk ambrette was at 264 nm, that for moskene at 253 nm. …
Number of citations: 16 europepmc.org
G Rimkus, M Wolf - Deutsche Lebensmittel-Rundschau, 1993 - hero.epa.gov
… Low contents of musk ambrette were detected as well; the contents of musk moskene and musk tibetene residues did noch reach the limit of determination. In the mussel samples low …
Number of citations: 4 hero.epa.gov

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